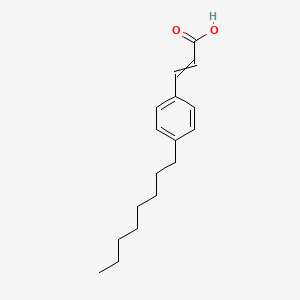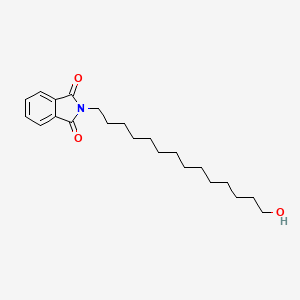
2-(14-Hydroxytetradecyl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(14-Hydroxytetradecyl)isoindoline-1,3-dione is a compound that belongs to the class of phthalimides, which are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(14-Hydroxytetradecyl)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with 14-hydroxytetradecylamine. This reaction is carried out under dehydrative conditions, often at elevated temperatures to facilitate the formation of the imide bond . The reaction can be catalyzed by Lewis acids or performed under microwave irradiation to enhance the efficiency and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar dehydrative condensation methods. The use of continuous flow reactors and optimized reaction conditions can improve the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(14-Hydroxytetradecyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The phthalimide ring can be reduced to form phthalamic acid or other derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and bases such as potassium carbonate (K2CO3) are employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of phthalamic acid or other reduced derivatives.
Substitution: Formation of alkylated or functionalized derivatives.
Scientific Research Applications
2-(14-Hydroxytetradecyl)isoindoline-1,3-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(14-Hydroxytetradecyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The phthalimide core can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The hydroxyl group may also participate in hydrogen bonding and other interactions that influence the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Phthalimide: The parent compound with a simpler structure.
N-hydroxyphthalimide: A derivative with a hydroxyl group on the phthalimide ring.
N-alkylphthalimides: Compounds with various alkyl chains attached to the phthalimide core.
Uniqueness
This structural feature can influence its solubility, reactivity, and biological activity, making it a valuable compound for various research and industrial purposes .
Properties
Molecular Formula |
C22H33NO3 |
|---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
2-(14-hydroxytetradecyl)isoindole-1,3-dione |
InChI |
InChI=1S/C22H33NO3/c24-18-14-10-8-6-4-2-1-3-5-7-9-13-17-23-21(25)19-15-11-12-16-20(19)22(23)26/h11-12,15-16,24H,1-10,13-14,17-18H2 |
InChI Key |
XUIRKUPGLREFDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


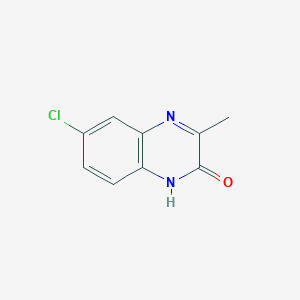
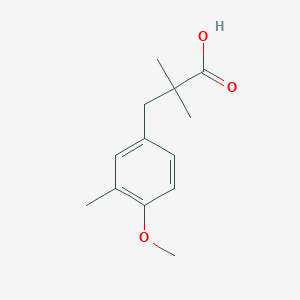
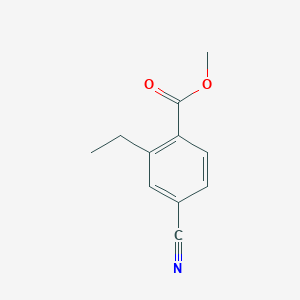
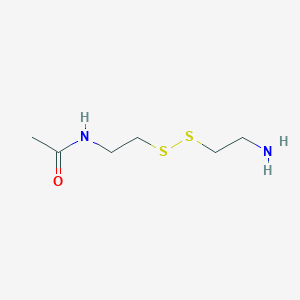
![2-Cyanobenzo[h]quinoline](/img/structure/B8475496.png)
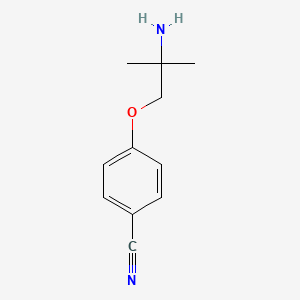
![Imidazo[1,2-a]pyridine-6-carboxamide,n-[[5-(3-fluorophenoxy)-2-thienyl]methyl]-](/img/structure/B8475510.png)

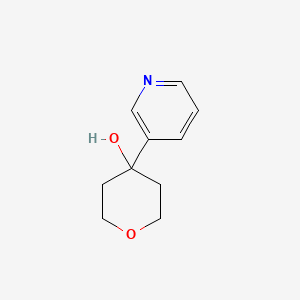

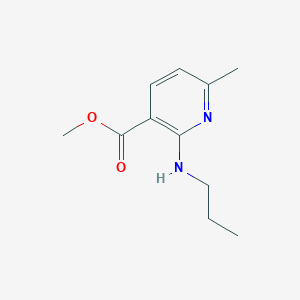
![5-((Trimethylsilyl)ethynyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8475554.png)
![Carbamic acid, N-[2-[2-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5,6-dihydro-8,8-dimethylimidazo[1,2-a]pyrazin-7(8H)-yl]-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B8475558.png)
